Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring system fused with a tetrahydro configuration and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the use of palladium-catalyzed coupling reactions.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction or by direct amination using reagents like ammonia or amines under suitable conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale cyclization: using automated reactors.
Efficient reduction and amination: steps with controlled temperature and pressure.
Continuous esterification: in flow reactors to maintain consistent product quality.
Conversion to hydrochloride salt: in large crystallizers to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, it is investigated for its potential pharmacological properties. Researchers explore its activity as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzofuran ring system can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,3-dihydrobenzofuran-3-carboxylate
- Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
- Methyl 4-amino-5,6,7,8-tetrahydrobenzofuran-3-carboxylate
Uniqueness
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8;/h5,7H,2-4,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBWAXXKYRRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656815 | |
Record name | Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172813-04-5 | |
Record name | Methyl 4-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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